Hupehenine

描述

Synthesis Analysis

The synthesis of Hupehenine derivatives, such as hupehenols A, B, and E, has been achieved starting from protopanaxadiol, a principal component of Panax notoginseng. This process involves notable synthetic steps including regioselective epoxide-opening reactions, regioselective acetylation, and a late-stage stereoselective oxa-Michael addition, leading to the creation of potent and selective human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors (Shao et al., 2016).

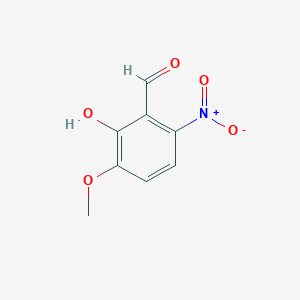

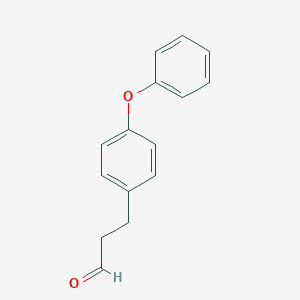

Molecular Structure Analysis

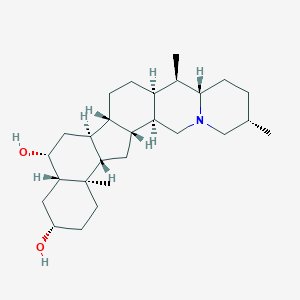

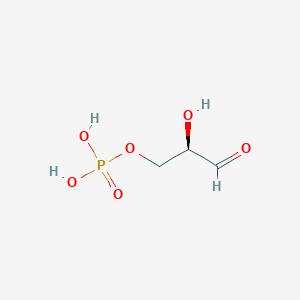

The molecular structure of Hupehenine and its derivatives has been elucidated through various spectroscopic methods, including NMR spectroscopy and mass spectrometry. Studies have shown that Hupehenine compounds are characterized by their complex octanordammarane triterpenoid structures, which play a crucial role in their bioactivity (Chen et al., 2015).

Chemical Reactions and Properties

Hupehenine undergoes a variety of chemical reactions that are pivotal in its biological functions and applications in synthesis. For instance, its interaction with different reagents and conditions can lead to the formation of novel derivatives with significant biological activities, showcasing its versatile chemical properties.

Physical Properties Analysis

The physical properties of Hupehenine, such as solubility, melting point, and stability, are crucial for its application in pharmacological studies. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed and validated for the determination of Hupehenine in biological samples, indicating its significant bioavailability and pharmacokinetic properties (Wen et al., 2015).

科学研究应用

Specific Scientific Field

This application falls under the field of Plant Metabolism and Chemodiversity .

Summary of the Application

Hupehenine is found in Fritillaria hupehensis, a medicinal perennial herb used as an antitussive and an expectorant . The intercropping system of F. hupehensis and Magnolia officinalis significantly increases the yield of F. hupehensis .

Methods of Application or Experimental Procedures

Comparative transcriptomic and metabolomic analyses were performed on F. hupehensis bulbs grown in monocropping and intercropping systems .

Results or Outcomes

Intercropping significantly increased the levels of several alkaloids, including hupehenine . A total of 40 alkaloids were identified, including 26 steroidal alkaloids .

Application in Neurodegenerative Diseases

Specific Scientific Field

This application falls under the field of Neurodegenerative Diseases .

Summary of the Application

Hupehenine is one of the natural alkaloid compounds that have been found to inhibit Alpha-Synuclein Seeded Fibril Formation and Toxicity . This is particularly relevant to Parkinson’s disease and other synucleinopathies .

Methods of Application or Experimental Procedures

A total of nine natural compounds of alkaloid origin extracted from Chinese medicinal herbs were screened using biophysical and biochemical techniques and seeding-dependent cell viability assays .

Results or Outcomes

Hupehenine exhibited in vitro inhibition of α-syn-seeded fibril formation . Furthermore, it inhibited α-syn-seeding-dependent toxicity .

Application in Inflammation and Immunity

Specific Scientific Field

This application falls under the field of Inflammation and Immunity .

Summary of the Application

Hupehenine is a bioactive isosteroidal alkaloid found in Fritillaria hupehensis, which is used in scientific research . It has been found to have potential applications in the study of inflammation and immune responses .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Steroidal Alkaloid Biosynthesis

Specific Scientific Field

This application falls under the field of Steroidal Alkaloid Biosynthesis .

Summary of the Application

Hupehenine is one of the main phytochemicals in Fritillaria plants . It is involved in the biosynthesis of steroidal alkaloids, which are the most important bioactive components in Fritillaria hupehensis .

Methods of Application or Experimental Procedures

Transcriptomic and metabolomic analyses were performed to identify the differentially expressed genes in F. hupehensis under the intercropping system .

Results or Outcomes

The results showed that intercropping significantly increased the levels of several steroidal alkaloids, including hupehenine . A possible steroidal alkaloid biosynthesis pathway was proposed, in which 12 differentially expressed genes were identified .

Application in Cough Treatment

Specific Scientific Field

This application falls under the field of Traditional Chinese Medicine .

Summary of the Application

Hupehenine is a bioactive isosteroidal alkaloid and is a main antitussive component present in Fritillaria hupehensis . It is used for scientific research and has potential applications in the treatment of cough .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Steroidal Alkaloid Biosynthesis

Specific Scientific Field

This application falls under the field of Plant Metabolism and Chemodiversity .

Summary of the Application

Hupehenine is one of the main phytochemicals in Fritillaria plants . It is involved in the biosynthesis of steroidal alkaloids, which are the most important bioactive components in Fritillaria hupehensis .

Methods of Application or Experimental Procedures

Transcriptomic and metabolomic analyses were performed to identify the differentially expressed genes in F. hupehensis under the intercropping system .

Results or Outcomes

The results showed that intercropping significantly increased the levels of several steroidal alkaloids, including hupehenine . A possible steroidal alkaloid biosynthesis pathway was proposed, in which 12 differentially expressed genes were identified .

安全和危害

属性

IUPAC Name |

(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMWYOKGHGSVSC-MSSYMPDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hupehenine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)